molecular formula C13H10Br3NO3S B5973470 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide

Cat. No. B5973470
M. Wt: 500.0 g/mol
InChI Key: ONIYTAUBADZKEA-UHFFFAOYSA-N
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Description

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB is a sulfonamide derivative that is synthesized through a multi-step process, which involves the reaction of 2,3,5-tribromo-4-hydroxybenzenesulfonyl chloride with 4-methylaminobenzenesulfonamide. TBB has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.

Mechanism of Action

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a critical role in cancer cell proliferation and survival. By inhibiting the activity of GSK-3β, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide can modulate various cellular processes and signaling pathways, leading to its potential applications in various fields.
Biochemical and Physiological Effects
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, modulation of the immune response, and potential neuroprotective effects. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide also has some limitations, including its potential off-target effects and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several potential future directions for 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide research, including its applications in cancer therapy, neurodegenerative diseases, and immunology. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide could also be studied for its potential applications in other fields such as cardiovascular disease and diabetes. Further studies are needed to determine the long-term safety and efficacy of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide and to identify potential new targets for its therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2,3,5-tribromo-4-hydroxybenzenesulfonyl chloride with 4-methylaminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy and mass spectrometry. The yield of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide is typically high, and the purity can be easily achieved through the purification process.

Scientific Research Applications

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which plays a critical role in cancer cell proliferation and survival. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br3NO3S/c1-7-2-4-8(5-3-7)21(19,20)17-10-6-9(14)13(18)12(16)11(10)15/h2-6,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIYTAUBADZKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide

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